Compound Description: This compound serves as a highly potent dihydrofolate reductase (DHFR) inhibitor and demonstrates significant antitumor activity. Extensive research explored modifications of this structure to develop new cyclopenta[d]pyrimidine-based antifolates.
Compound Description: This group encompasses various derivatives of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid with modifications like low alkyl substituted trimethylene bridges, isosterically modified bridges (ethyleneoxa, ethyleneamino, N-methyl and N-ethyl derivatives), and heterocyclic benzoyl isosters (indole, indoline, thiophene). These analogues exhibited potent DHFR and cell growth inhibitory activities, often exceeding the potency of methotrexate and 10-ethyl-10-deazapterin against various tumor cell lines.
Compound Description: 873140 is identified as a potent, non-competitive allosteric antagonist of the CCR5 receptor, demonstrating substantial antiviral activity against HIV-1. Its mechanism involves blocking the binding of chemokines like MIP-1α to CCR5, thereby inhibiting HIV entry.
Compound Description: TAK779 functions as a non-competitive allosteric antagonist of the CCR5 receptor. It exhibits weaker partial inverse agonism at the constitutively active mutant CXCR3 N3.35A compared to other tested antagonists, suggesting a distinct mode of interaction with CXCR3.
Compound Description: SR 141716A is a known cannabinoid antagonist that exhibits moderate selectivity for the CB1 receptor (Ki = 1.8 ± 0.075 nM) over the CB2 receptor (Ki = 514 ± 30 nM).
Compound Description: NESS 0327 is a novel cannabinoid antagonist with a high selectivity for the CB1 receptor (Ki = 350 ± 5 fM) over the CB2 receptor (Ki = 21 ± 0.5 nM). It exhibits antagonistic activity against WIN 55,212-2-stimulated [S]GTP S binding and electrically evoked contractions in mouse vas deferens preparations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.